molecular formula C10H11N3O3 B1409399 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde CAS No. 1823541-19-0

2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde

Cat. No. B1409399
M. Wt: 221.21 g/mol
InChI Key: QVRHKGGPFBSCSG-UHFFFAOYSA-N
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Description

“2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde” is a chemical compound with the molecular formula C10H11N3O3 . It is a versatile material with diverse applications in scientific research.


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde”, can be achieved through various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .


Molecular Structure Analysis

The molecular structure of “2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde” is characterized by a pyrazole ring attached to a cyclohexene ring with a carbaldehyde group . The unique structure allows for intricate reactions, making it valuable in drug development, organic synthesis, and material science.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde” include a molecular weight of 221.21, a predicted density of 1.42±0.1 g/cm3, and a predicted boiling point of 297.5±40.0 °C .

Scientific Research Applications

Synthesis of Novel Analogues

The synthesis of novel analogues using pyrazole carbaldehyde precursors, such as the synthesis of 4-(3-nitro-2H-chromen-2-yl)-1,3-diphenyl-1H-pyrazole analogues, demonstrates the utility of such compounds in creating diverse chemical libraries. The use of pyrazole carbaldehyde precursors, similar to 2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde, indicates their role in synthesizing new chemical entities (Veeranki et al., 2023).

Schiff Base Formation with Chitosan

Pyrazole derivatives, like those derived from pyrazole carbaldehyde, have been used to react with chitosan to form Schiff bases. These Schiff bases exhibit antimicrobial activities, showing the relevance of pyrazole derivatives in biological and medicinal chemistry (Hamed et al., 2020).

Antimicrobial Activities

The synthesis of functional derivatives of pyrazole-carbaldehydes, similar to the compound , has been explored for their antimicrobial activities. These compounds have shown efficacy against various bacterial and fungal strains, suggesting their potential in developing new antimicrobial agents (Anonymous, 2021).

Development of Heterocycles

The precursor role of pyrazole carbaldehydes in the synthesis of novel heterocycles, such as 2-(pyrazol-4-yl)-1,3-oxaselenolanes, highlights their importance in organic chemistry for developing complex molecular architectures (Papernaya et al., 2015).

Antioxidant and Anti-Inflammatory Activities

Derivatives of 1H-pyrazole-4-carbaldehyde, structurally related to the compound , have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. This suggests the potential application of similar compounds in therapeutic contexts (Sudha et al., 2021).

properties

IUPAC Name

2-(4-nitropyrazol-1-yl)cyclohexene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3/c14-7-8-3-1-2-4-10(8)12-6-9(5-11-12)13(15)16/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRHKGGPFBSCSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=C(C1)C=O)N2C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde
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2-(4-Nitro-1H-pyrazol-1-yl)cyclohex-1-ene-1-carbaldehyde

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